3-(4-氨基苯基)-N-甲基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

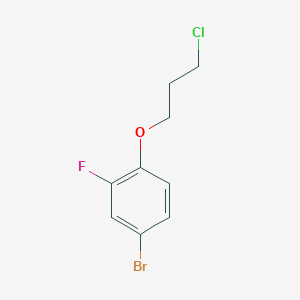

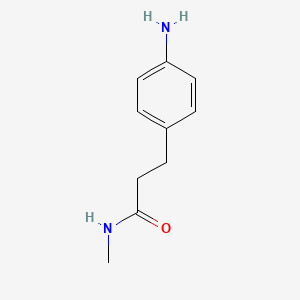

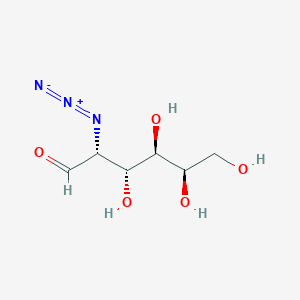

The compound 3-(4-Aminophenyl)-N-methylpropanamide is a chemical entity that can be inferred to possess an amide functional group, an aminophenyl moiety, and a methyl group attached to the nitrogen of the propanamide. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their chemical behavior, which can be extrapolated to hypothesize about the properties and reactivity of 3-(4-Aminophenyl)-N-methylpropanamide.

Synthesis Analysis

The synthesis of compounds with similar structures to 3-(4-Aminophenyl)-N-methylpropanamide involves multi-step reactions, including amination, condensation, and cyclization processes . For instance, the synthesis of various indazole carboxamides is achieved by condensation of isocyanates with amines, which is a reaction that could potentially be applied to the synthesis of 3-(4-Aminophenyl)-N-methylpropanamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(4-Aminophenyl)-N-methylpropanamide has been determined using X-ray crystallography . These structures are characterized by specific bond lengths and angles that define their three-dimensional conformation. The presence of aromatic rings, amide groups, and substituents such as morpholino or trifluoromethyl groups can influence the overall molecular geometry and packing in the solid state.

Chemical Reactions Analysis

Chemoselective reactions involving similar compounds have been studied, where nucleophilic centers react with electrophiles to form products like hexahydro-4-pyrimidinones or oxazolidines . The reactivity of the aminophenyl group in 3-(4-Aminophenyl)-N-methylpropanamide could be explored in similar chemoselective reactions, potentially leading to the formation of heterocyclic structures or other derivatives through selective functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, thermal stability, and glass transition temperatures, have been reported . Aromatic polyamides and polyimides derived from similar aminophenyl-based monomers exhibit high thermal stability and solubility in polar solvents. These properties suggest that 3-(4-Aminophenyl)-N-methylpropanamide may also possess favorable solubility and thermal properties, which could be beneficial for its application in material science or pharmaceuticals.

科学研究应用

环境影响和降解途径

- 通过高级氧化过程(AOPs)降解:通过AOPs研究类似对乙酰氨基酚(ACT)在水介质中的降解途径、副产物和生物毒性。AOPs生成各种副产物,包括4-氨基苯酚和乙酰胺,表明相关化合物如3-(4-氨基苯基)-N-甲基丙酰胺的转化过程。对这些降解途径的理解有助于通过AOP系统提高类似化合物的降解效率(Qutob et al., 2022)。

分析和化学研究

氨基化合物的生化分析:对结构与3-(4-氨基苯基)-N-甲基丙酰胺相关的4-氨基联苯的代谢和致癌性进行了深入研究。该化合物及其副产物,如N-去氧鸟苷-C8-4-氨基联苯,在复杂生物样品中得到了广泛分析,表明这种分析方法对具有类似结构的化合物的重要性(Chen et al., 2018)。

化学传感器的开发:与3-(4-氨基苯基)-N-甲基丙酰胺结构密切相关的4-甲基-2,6-二甲酰苯酚(DFP)已被用于开发化学传感器,用于检测包括金属离子、阴离子和中性分子在内的各种分析物。基于DFP的化学传感器具有很高的选择性和灵敏度,表明类似结构的化合物如3-(4-氨基苯基)-N-甲基丙酰胺在类似应用中的潜力(Roy, 2021)。

生物医学和药理学研究

药理学和毒理学研究:三唑胺类化合物,包括结构与3-(4-氨基苯基)-N-甲基丙酰胺类似的化合物,在精细有机合成行业中是重要的原材料。它们被广泛用于生产药物,表明类似化合物在药用和药理学应用中的潜力(Nazarov et al., 2021)。

肽研究中的自旋标记研究:与3-(4-氨基苯基)-N-甲基丙酰胺结构相关的自旋标记氨基酸TOAC在肽研究中被广泛使用。TOAC和类似化合物有助于研究肽的二级结构和动力学,揭示了3-(4-氨基苯基)-N-甲基丙酰胺在生物化学和生物物理研究中的潜力(Schreier et al., 2012)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(4-aminophenyl)-N-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIZSQMXCUSTBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631239 |

Source

|

| Record name | 3-(4-Aminophenyl)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

705256-69-5 |

Source

|

| Record name | 3-(4-Aminophenyl)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B1291870.png)